molecular formula C24H25N5O2S B2957893 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705550-79-3

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2957893
CAS No.: 1705550-79-3
M. Wt: 447.56
InChI Key: XYPYXOGONRTOEU-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

  • One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Antimicrobial Activity

  • Research on novel thiazolyl pyrazole and benzoxazole compounds, closely related to the chemical structure , highlighted their synthesis and potential antibacterial activities (Landage et al., 2019).
  • Another study explored the synthesis and antimicrobial activity of new pyridine derivatives, which shares some structural similarities, demonstrating their effectiveness against various bacterial and fungal strains (Patel et al., 2011).

Anticancer and Antimicrobial Agents

  • A study on 1,3-oxazole clubbed pyridyl-pyrazolines, similar in structure, evaluated their potential as anticancer and antimicrobial agents, with molecular docking studies supporting their use (Katariya et al., 2021).
  • Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which are structurally related, showed strong antimicrobial activity and informed structure-activity relationships (Krolenko et al., 2016).

Drug Development and In Silico Studies

  • An in silico approach was used to predict the drug-likeness and microbial activity of novel conjugates, providing insights into the potential pharmaceutical applications of structurally related compounds (Pandya et al., 2019).

Antitubercular and Antifungal Applications

  • A study synthesized novel imidazo[2,1-b][1,3,4] thiadiazole derivatives, which are structurally analogous, and evaluated their antitubercular and antifungal activity, showing promise in this area (Syed et al., 2013).

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-16-8-3-4-10-19(16)22-26-20(31-27-22)14-18-9-7-13-29(15-18)23(30)21-17(2)25-24(32-21)28-11-5-6-12-28/h3-6,8,10-12,18H,7,9,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYXOGONRTOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=C(S4)N5C=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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